2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide
Description
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide is a pyrazolo[1,5-a]pyrazinone derivative featuring a 4-chlorophenyl substituent at the pyrazolo ring and an N-(4-methoxybenzyl)acetamide side chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its structural complexity arises from the pyrazolo-pyrazinone core, which allows for versatile substitutions that modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-30-18-8-2-15(3-9-18)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)16-4-6-17(23)7-5-16/h2-12H,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIIYRVBTUTVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the hepatitis b virus (hbv) core protein. The HBV core protein plays a crucial role in the viral life cycle, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
It’s suggested that similar compounds act as conformational regulators of the hbv core protein. These compounds can effectively inhibit a wide range of nucleoside-resistant HBV mutants.
Pharmacokinetics
A lead compound in the same series was shown to inhibit hbv dna viral load when administered orally in an hbv aav mouse model. This suggests that the compound may have favorable absorption and bioavailability properties.
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide (CAS Number: 1242884-15-6) is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.9 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its ability to interact with various biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1242884-15-6 |
| LogP | 3.5039 |
| Polar Surface Area | 58.244 Ų |
Kinase Inhibition
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine scaffold often exhibit kinase inhibitory properties. Kinases are crucial enzymes involved in signaling pathways that regulate various cellular processes, including cell proliferation and apoptosis. The specific activity of This compound against certain kinases remains to be thoroughly explored, but preliminary studies suggest it may inhibit specific kinases associated with cancer progression and other diseases .
Other Biological Targets
The presence of aromatic groups such as chlorophenyl and methoxybenzyl suggests that this compound may interact with various biological targets beyond kinases. Future in vitro and in vivo studies are essential to elucidate these interactions and their implications for therapeutic applications.
Study on Related Compounds
A study examining related pyrazolo[1,5-a]pyrazine derivatives highlighted their effectiveness as anticancer agents by inhibiting specific signaling pathways associated with tumor growth . Although this study did not focus on This compound , it provides a framework for understanding potential mechanisms of action.
Potential for Antipsychotic Activity
Another investigation into structurally similar compounds revealed their ability to selectively activate serotonin receptors linked to antipsychotic effects. This finding suggests that further research into This compound could uncover novel therapeutic pathways for psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated molecular weight based on formula.
†Predicted using structural analogs.
Key Structural and Functional Insights:
Chlorine substituents universally elevate lipophilicity, as seen in G419-0211 and the target compound, which may improve blood-brain barrier penetration .
N-(4-methoxybenzyl)acetamide in the target compound balances moderate polarity (6 acceptors) with metabolic stability .
Steric and Conformational Modifications: G419-0211 incorporates a phenethyl group on the acetamide nitrogen, introducing steric hindrance that could interfere with target binding .
Ester-containing analogs () may act as prodrugs, with esterase-mediated activation enhancing intracellular delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
